1-Ethylsulfonyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid
Overview
Description
1-Ethylsulfonyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethylsulfonyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine typically involves multiple steps, including the formation of the piperazine ring, the introduction of the ethylsulfonyl group, and the attachment of the trimethoxyphenyl group. Common synthetic routes may include:
Condensation Reactions: These reactions are often used to form the piperazine ring by reacting ethylenediamine with a suitable dihalide.
Coupling Reactions: The attachment of the trimethoxyphenyl group can be accomplished through coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes while optimizing reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-Ethylsulfonyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
1-Ethylsulfonyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Biological Research: It is used in studies related to neuroprotection, anti-inflammatory effects, and anticancer activity.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-Ethylsulfonyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The trimethoxyphenyl group is known to enhance the compound’s binding affinity to certain proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxycinnamic Acid: Known for its sedative and neuroprotective effects.
1-(Ethylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine: A closely related compound with similar structural features.
Uniqueness
1-Ethylsulfonyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
1-ethylsulfonyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S.C2H2O4/c1-5-24(19,20)18-8-6-17(7-9-18)12-13-10-14(21-2)16(23-4)15(11-13)22-3;3-1(4)2(5)6/h10-11H,5-9,12H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYFXLPOBQCQPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)OC)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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